![molecular formula C16H14N2O2 B029165 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine CAS No. 917252-78-9](/img/structure/B29165.png)
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine
Overview
Description
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine, also known as IMCA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. IMCA is a member of the imidazo[1,2-a]pyridine family of compounds, which are known to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in various biological processes. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has been shown to exhibit a wide range of biochemical and physiological effects. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has been shown to inhibit cell growth and induce apoptosis in cancer cells. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has several advantages for use in lab experiments. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine is also relatively stable and can be easily synthesized in large quantities. However, 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine also has some limitations for use in lab experiments. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has low solubility in water, which can make it difficult to administer in vivo. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine. One area of research is the development of more potent and selective inhibitors of CK2 and other signaling pathways that are involved in various biological processes. Another area of research is the investigation of the potential use of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine in combination with other drugs for the treatment of various diseases. Finally, the use of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine as a tool in scientific research to investigate the role of specific signaling pathways in various biological processes will continue to be an important area of research.
Scientific Research Applications
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine has also been used as a tool in scientific research to investigate the role of specific signaling pathways in various biological processes.
properties
IUPAC Name |
methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-5-12(6-4-11)14-10-18-9-13(16(19)20-2)7-8-15(18)17-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBGKTKRISZKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582096 | |
Record name | Methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917252-78-9 | |
Record name | Methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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